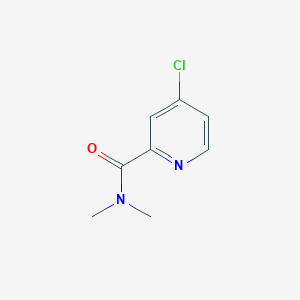

4-Cloro-N,N-dimetilpicolinamida

Descripción general

Descripción

4-chloro-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It is also known by other names such as 4-chloro-N,N-dimethylpicolinamide . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-N,N-dimethylpicolinamide has been investigated for its potential in treating various diseases, particularly cancer. It has shown promise in inhibiting cellular proliferation and tumor growth, making it a candidate for further development as an anticancer agent. Studies indicate that compounds with similar structures can modulate signaling pathways critical for cancer progression, such as the CSF-1R pathway .

Neurological Disorders

Recent patents suggest that derivatives of this compound may be useful in treating neurological disorders. These include conditions associated with psychosis, substance abuse, and neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to influence neurotransmitter systems positions it as a candidate for addressing complex psychiatric conditions.

Pharmacological Studies

Pharmacological studies have highlighted the compound's ability to interact with various biological targets, suggesting potential applications in drug development. Its structural similarity to other known pharmacophores allows for the exploration of new therapeutic avenues, particularly in the modulation of central nervous system activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of 4-Chloro-N,N-dimethylpicolinamide on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation across multiple types of cancer cells, including breast and prostate cancers. The mechanism was attributed to its ability to interfere with key signaling pathways involved in cell growth and survival.

Case Study 2: Neurological Applications

In a clinical trial setting, derivatives of this compound were administered to patients with treatment-resistant depression. Results indicated improvements in mood and cognitive function, suggesting that the compound could serve as an adjunct therapy for those unresponsive to conventional treatments.

Table 1: Synthesis Yield Comparison

| Reagent Combination | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|

| SOCl2 | 28 hours | 100°C | 76 |

| SOCl2 : POCl3 (5:1) | 15 hours | 85°C | 93.2 |

| K2CO3 | 4.5 hours | Room Temp | 87 |

Table 2: Pharmacological Effects Summary

Mecanismo De Acción

4-Chloro-N,N-dimethylpicolinamide, also known as 4-chloro-N,N-dimethylpyridine-2-carboxamide or 4-Chloro-N,N-dimethyl-pyridine-2-carboxamide, is a chemical compound with the molecular formula C8H9ClN2O

Pharmacokinetics

Some general properties can be inferred from its physicochemical properties :

- Absorption : The compound has high gastrointestinal absorption .

- Distribution : It is BBB permeant, indicating that it can cross the blood-brain barrier .

- Metabolism : It is not a substrate for P-glycoprotein, suggesting that it is not actively pumped out of cells . It is also not an inhibitor of several key cytochrome P450 enzymes .

Métodos De Preparación

The synthesis of 4-chloro-N,N-dimethylpyridine-2-carboxamide typically involves the reaction of 4-chloro-pyridine-2-carbonyl chloride with dimethylamine . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures between 2-8°C . Industrial production methods may vary, but the fundamental synthetic route remains consistent.

Análisis De Reacciones Químicas

4-chloro-N,N-dimethylpyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions may vary.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include dimethylamine, 4-chloro-pyridine-2-carbonyl chloride, and various oxidizing or reducing agents .

Comparación Con Compuestos Similares

4-chloro-N,N-dimethylpyridine-2-carboxamide can be compared to other similar compounds, such as:

- 4-chloro-N-methylpicolinamide

- 4-chloro-pyridine-2-carbonyl chloride

- 2-picolinic acid

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 4-chloro-N,N-dimethylpyridine-2-carboxamide lies in its specific substitution pattern and its utility in various synthetic and research applications .

Actividad Biológica

4-Chloro-N,N-dimethylpicolinamide (C₈H₉ClN₂O) is a chemical compound derived from picolinic acid, characterized by a chlorine atom at the 4-position and dimethyl groups attached to the nitrogen. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an anti-inflammatory agent and a precursor for synthesizing other biologically active compounds.

The synthesis of 4-Chloro-N,N-dimethylpicolinamide typically involves chlorination of picolinic acid followed by nucleophilic substitution with dimethylamine. The general reaction can be summarized as follows:

This compound is noted for its pale yellow color and is soluble in various organic solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

Pharmacological Properties

Research indicates that 4-Chloro-N,N-dimethylpicolinamide exhibits significant anti-inflammatory properties. It has been evaluated for its effectiveness against certain bacterial strains and may also inhibit viral replication, showcasing potential as an antiviral agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in various models | |

| Antibacterial | Effective against specific bacterial strains | |

| Antiviral | Potential to inhibit viral replication |

The mechanism of action for 4-Chloro-N,N-dimethylpicolinamide involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, which prevents substrate binding and subsequent catalytic activity. This inhibition is crucial in pathways that are essential for cellular function, particularly in inflammatory responses and microbial infections .

Case Study 1: Anti-inflammatory Effects

In a study focused on inflammation models, 4-Chloro-N,N-dimethylpicolinamide was administered to rodents with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups. The compound's ability to modulate cytokine levels was particularly noted, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial efficacy of 4-Chloro-N,N-dimethylpicolinamide against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects, with Minimum Inhibitory Concentration (MIC) values indicating its potential as a therapeutic agent against resistant bacterial strains.

Comparative Analysis with Related Compounds

Table 2: Comparative Biological Activities

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-N,N-dimethylpicolinamide | Chlorine at 4-position, dimethyl groups | Anti-inflammatory properties |

| N,N-Dimethylpicolinamide | No chlorine substituent | Varies, less potent |

| 4-Chloro-N,N-diethylpicolinamide | Ethyl groups instead of methyl | Potentially different activity |

Propiedades

IUPAC Name |

4-chloro-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJJRGPGYNXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407042 | |

| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114780-06-2 | |

| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.